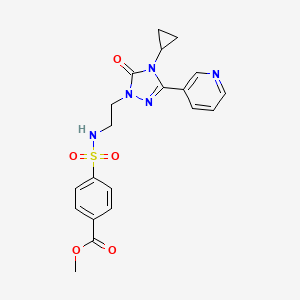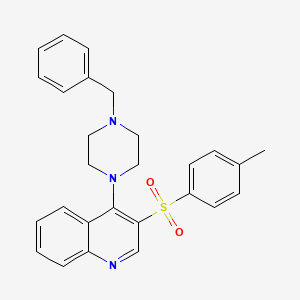
4-(4-Benzylpiperazin-1-yl)-3-tosylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the exact synthesis process for “4-(4-Benzylpiperazin-1-yl)-3-tosylquinoline” is not directly available, related compounds have been synthesized through various methods. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
One area of research has involved the synthesis of novel derivatives of similar compounds to explore their binding affinity and functional activity at specific receptors, such as 5-HT1A and 5-HT2A receptors. For example, novel derivatives of 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one, and 1,3-benzoxazolin-2,4-dione arylpiperazine have been synthesized to study the effect of spacer elongation on their binding affinity and in vivo functional activity. These studies aim to identify potential therapeutic applications by modifying the chemical structure to enhance receptor affinity and selectivity (Mokrosz et al., 1999).
Antiproliferative Agents
Another application is in the development of antiproliferative agents, where compounds like 4-anilinoquinazoline derivatives have been designed and synthesized as potential anti-cancer agents. The mechanism of anticancer activity was explored through molecular docking into the active site of specific targets, such as epidermal growth factor receptor tyrosine kinase (EGFR-TK), to demonstrate comparable binding modes of certain compounds to known inhibitors. This research contributes to the discovery of new therapeutic agents against cancer by identifying compounds with potent inhibitory activity (Yassen et al., 2014).
Anticonvulsant Agents
The synthesis and pharmacological evaluation of new derivatives have also been explored for their potential anticonvulsant activities. Studies on novel series of dihydroisoquinolin and other heterocycle derivatives have been conducted to evaluate their efficacy using various tests, revealing compounds with significant anticonvulsant activity and safety profiles. These findings open avenues for the development of new anticonvulsant therapies (Zhang et al., 2016).
Aggregation Enhanced Emission
Research on the photophysical properties of compounds structurally related to "4-(4-Benzylpiperazin-1-yl)-3-tosylquinoline" has led to the discovery of materials with aggregation-enhanced emission characteristics. These materials find applications in the development of fluorescent sensors, organic light-emitting diodes (OLEDs), and bioimaging agents, demonstrating the versatility of such compounds in both scientific research and technological applications (Srivastava et al., 2016).
Propiedades
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-21-11-13-23(14-12-21)33(31,32)26-19-28-25-10-6-5-9-24(25)27(26)30-17-15-29(16-18-30)20-22-7-3-2-4-8-22/h2-14,19H,15-18,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIXYLKFVCGARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3,5-dichlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B2733697.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2733701.png)
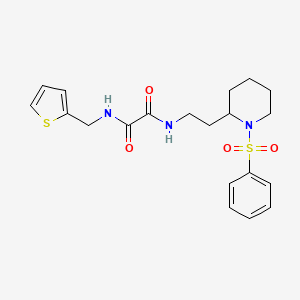
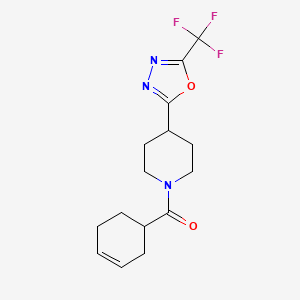
![4-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2733705.png)
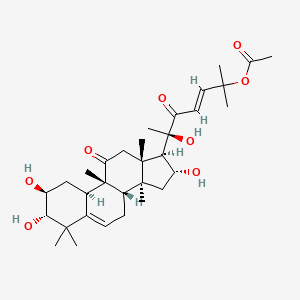
![Dimethyl 5-(2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate](/img/structure/B2733707.png)
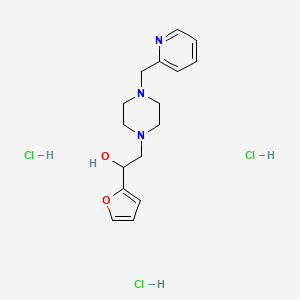
![1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine](/img/structure/B2733711.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-chlorobenzenesulfonamide](/img/structure/B2733712.png)
![(8R,14R)-7-hydroxy-2,2,4,4,10,10,12,12-octamethyl-6-(2-methylpropanoyl)-8,14-di(propan-2-yl)-8,14-dihydrochromeno[2,3-a]xanthene-1,3,9,11-tetrone](/img/structure/B2733715.png)

